N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and naphthalen-2-yloxy groups are introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Amidation: The final step involves the formation of the acetamide linkage through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the 2-chlorophenyl group, which may impart specific biological activities or chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-17-8-4-3-7-16(17)19-23-24-20(27-19)22-18(25)12-26-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBULRRCWOOHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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